molecular formula C25H28F3N3O3 B2563848 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034480-15-2

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No. B2563848
CAS RN: 2034480-15-2
M. Wt: 475.512
InChI Key: RXSCUXIBEQNIHI-UHFFFAOYSA-N
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Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone” is a complex organic compound . It has been mentioned in the context of the synthesis of Doxazosin .


Synthesis Analysis

The synthesis of this compound seems to be a topic of interest in the field of organic chemistry . A suggested method involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . The acyl chloride is then added to an excess of piperidine .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

Chemical derivatives similar to the compound are often synthesized for their potential biological activities. For instance, compounds with complex structures involving benzodioxin, piperazine, and piperidinyl moieties have been explored for antimicrobial properties. The synthesis of new pyridine derivatives has shown variable and modest activity against investigated strains of bacteria and fungi, demonstrating the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). This reflects a broader interest in harnessing complex organic molecules for therapeutic purposes.

Structural Exploration and Characterization

The structural exploration of novel compounds provides insights into their potential applications. For example, the structural and Hirshfeld surface analysis of bioactive heterocycles has been utilized to understand their molecular interactions, which are crucial for drug design and development (Prasad et al., 2018). These studies highlight the importance of structural characterization in identifying and optimizing biologically active compounds.

Anticonvulsant and Neuroprotective Applications

Designing and synthesizing derivatives for specific pharmacological targets is another application area. A series of compounds have been synthesized for evaluation as sodium channel blockers and anticonvulsant agents, showcasing the therapeutic potential of structurally complex molecules (Malik & Khan, 2014). Such research underscores the ongoing efforts to develop new treatments for neurological conditions.

Materials Science and Engineering

In materials science, complex organic compounds serve as precursors for creating novel materials with specific properties. For example, the synthesis of sulfonic acid-containing polybenzoxazine for use in proton exchange membranes in fuel cells illustrates the application of organic synthesis in developing advanced materials for energy applications (Yao et al., 2014).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F3N3O3/c26-25(27,28)18-4-3-5-20(16-18)30-14-12-29(13-15-30)19-8-10-31(11-9-19)24(32)23-17-33-21-6-1-2-7-22(21)34-23/h1-7,16,19,23H,8-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSCUXIBEQNIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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